molecular formula C₁₈H₃₂N₄O B1144896 N-(4-Hydroxymethylbenzyl) Cyclam CAS No. 176252-20-3

N-(4-Hydroxymethylbenzyl) Cyclam

Cat. No. B1144896
CAS RN: 176252-20-3
M. Wt: 320.47
InChI Key:
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Description

“N-(4-Hydroxymethylbenzyl) Cyclam” is a chemical compound with the molecular formula C₁₈H₃₂N₄O and a molecular weight of 320.47 . It is also known as Plerixafor Impurity E and Plerixafor Impurity I .


Synthesis Analysis

The synthesis of N-substituted cyclams, which are similar to “N-(4-Hydroxymethylbenzyl) Cyclam”, has been reported in several studies . For instance, tetrasubstituted cyclams were synthesized by reacting cyclam with 4 equivalents of 3,5-dimethylbenzyl bromide and p-toluenesulfonyl chloride . Additionally, cyclam reacted with CO2 at atmospheric pressure to produce a compound displaying four carbamic acid moieties .


Chemical Reactions Analysis

Cyclam, a related compound, has been shown to react with CO2 at atmospheric pressure to give a compound displaying four carbamic acid moieties . This reaction is reversible, and in aqueous solution, a decarboxylation process takes place with the formation of cyclam and release of CO2 .

Scientific Research Applications

Catalysis

N-(4-Hydroxymethylbenzyl) Cyclam: is utilized in catalysis due to its ability to selectively coordinate with certain metals. This leads to the formation of metal complexes with high kinetic and thermodynamic stability, which are essential in various catalytic processes .

Sensors

The compound’s selective metal coordination properties also make it suitable for use in sensors. These sensors can detect specific metal ions in a sample, which is valuable in environmental monitoring and industrial process control .

Radiopharmaceuticals

N-(4-Hydroxymethylbenzyl) Cyclam: derivatives have been explored for their potential in radiopharmaceuticals. They can form stable complexes with radioisotopes, which are used in diagnostic imaging and targeted radiotherapy .

Antimicrobial and Antitumor Properties

Recent studies have shown that cyclams exhibit significant antimicrobial and antitumor properties. The modification of the cyclam backbone, such as with N-(4-Hydroxymethylbenzyl) Cyclam , can enhance these properties, making them useful in medical research for developing new treatments .

Drug Development

One of the notable applications of N-(4-Hydroxymethylbenzyl) Cyclam is in drug development. It has been identified as an impurity in Plerixafor, a drug that inhibits the CXCR4 receptor and is used in cancer treatment to mitigate chemoresistance and metastatic tumor cell survival .

Malaria Treatment

There is potential for N-(4-Hydroxymethylbenzyl) Cyclam and related macrocyclic amines in the treatment of malaria. They can interfere with the plasmepsin enzymes of the malaria parasite, which are crucial for the parasite’s life cycle .

Safety and Hazards

The safety data sheet for cyclam, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and to rinse cautiously with water in case of contact with eyes .

Future Directions

While the future directions for “N-(4-Hydroxymethylbenzyl) Cyclam” are not explicitly mentioned in the search results, cyclams have received considerable attention due to their chemical and biological applications . They have revealed important antimicrobial and antitumor properties, and their ability to selectively coordinate certain metals has resulted in their use in catalysis, sensors, and radiopharmaceuticals . Therefore, it is likely that future research will continue to explore the potential applications of cyclams and their derivatives.

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-Hydroxymethylbenzyl) Cyclam involves the reaction of Cyclam with 4-Formylbenzyl alcohol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Cyclam", "4-Formylbenzyl alcohol", "Reducing agent" ], "Reaction": [ "Step 1: Cyclam is dissolved in a suitable solvent.", "Step 2: 4-Formylbenzyl alcohol is added to the solution.", "Step 3: The reducing agent is added to the solution to reduce the aldehyde group of 4-Formylbenzyl alcohol to a hydroxymethyl group.", "Step 4: The reaction mixture is stirred at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Step 5: The product, N-(4-Hydroxymethylbenzyl) Cyclam, is isolated and purified using standard techniques." ] }

CAS RN

176252-20-3

Product Name

N-(4-Hydroxymethylbenzyl) Cyclam

Molecular Formula

C₁₈H₃₂N₄O

Molecular Weight

320.47

synonyms

4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol;  Plerixafor Impurity I; 

Origin of Product

United States

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